Fmoc-iminodipropionic acid

Description

Contextualizing Iminodipropionic Acid Derivatives within Organic Chemistry

Iminodipropionic acid, also known as 3,3'-azanediyldipropionic acid, is a dicarboxylic acid containing a secondary amine. chemicalbook.comnih.gov Its structure features a central nitrogen atom bonded to two propionic acid chains. chemicalbook.com This arrangement provides three key functional points: two carboxylic acid groups and one secondary amine, which can be strategically utilized in various chemical reactions.

Derivatives of iminodipropionic acid are employed in organic synthesis as building blocks. For instance, protecting the nitrogen atom with groups like the tert-butyloxycarbonyl (Boc) group creates N-Boc-iminodipropionic acid, a compound used in peptide synthesis and medicinal chemistry to develop novel pharmaceuticals. chemscene.comchemimpex.com The core structure of iminodipropionic acid allows for the introduction of various functional groups, facilitating the construction of more complex molecules for pharmaceutical and agricultural applications. chemimpex.com The presence of two carboxylic acid arms makes these derivatives useful as linkers or scaffolds in the design of new chemical entities.

The Foundational Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, serving as a base-labile protecting group for amines. wikipedia.org Introduced by Carpino and Han in 1970, the Fmoc group has become a preferred choice in Solid-Phase Peptide Synthesis (SPPS), largely due to the mild conditions required for its removal. frontiersin.orgaltabioscience.com

The primary function of the Fmoc group is to temporarily block the N-terminus (the amino group) of an amino acid. This protection prevents unwanted self-reactions or side reactions during the formation of a peptide bond between the carboxyl group of the protected amino acid and the amino group of the growing peptide chain. altabioscience.com

Key characteristics of the Fmoc protecting group include:

Base Lability : It is readily cleaved by treatment with a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This deprotection step regenerates the free amine, ready for the next coupling reaction.

Acid Stability : The Fmoc group is stable under acidic conditions. tcichemicals.com This orthogonality is a major advantage, as it allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the Fmoc removal steps. beilstein-journals.org This is the basis of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS. nih.gov

UV-Active Byproduct : The cleavage of the Fmoc group releases dibenzofulvene, a byproduct with strong UV absorption. nih.govchempep.com This property is highly advantageous for automated peptide synthesis, as the deprotection process can be monitored in real-time by UV spectroscopy to ensure the reaction has gone to completion.

The mild conditions of the Fmoc strategy have made it the method of choice for synthesizing a wide range of peptides, including long and complex sequences and those containing sensitive modifications like phosphorylation or glycosylation, which would not be stable under the harsher, acid-based conditions of the alternative Boc-strategy. altabioscience.comnih.gov

Significance of Fmoc-Iminodipropionic Acid as a Versatile Chemical Building Block

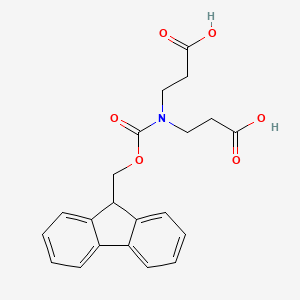

This compound integrates the structural features of iminodipropionic acid with the strategic advantages of the Fmoc protecting group. chemimpex.com In this compound, the central nitrogen atom of the iminodipropionic acid core is protected by the Fmoc group. chemicalbook.com This configuration results in a molecule with two free carboxylic acid groups and a protected amine, making it a highly versatile building block in several areas of chemical synthesis. chemimpex.com

Its primary utility is found in peptide synthesis, where it can be used to introduce unique structural motifs or act as a linker. chemimpex.com The two carboxylic acid functions allow for the simultaneous or sequential growth of two peptide chains from a single point, or for the attachment of the molecule to a solid support resin while leaving the other carboxyl group free for further reactions.

Beyond standard peptide synthesis, this compound is valuable in the development of bioactive compounds and pharmaceuticals. chemimpex.com Its structure is useful in bioconjugation, where it can link biomolecules to other molecules or surfaces for applications in targeted therapies and diagnostics. chemimpex.com The compound's stability, compatibility with various coupling reagents, and good solubility in organic solvents make it an appealing tool for both academic research and industrial applications in medicinal chemistry. chemimpex.com

Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 377087-65-5 | chemimpex.comchemical-suppliers.eu |

| Molecular Formula | C₂₁H₂₁NO₆ | chemimpex.comnih.gov |

| Molecular Weight | 383.39 g/mol | abcr.comscbt.com |

| IUPAC Name | 3-[2-carboxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | nih.gov |

| Appearance | White powder / Solid | chemimpex.comcymitquimica.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[2-carboxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)9-11-22(12-10-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZRLPKOGSOKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Iminodipropionic Acid

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created. The use of this compound within this framework offers distinct advantages for creating sophisticated peptide structures.

Evolution and Mechanistic Advantages of Fmoc-SPPS Protocols

The development of Fmoc-based SPPS marked a significant advancement over earlier methods that used the Boc (tert-butyloxycarbonyl) protecting group. The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govwikipedia.org This is in contrast to the harsh acidic conditions required to remove the Boc group. iris-biotech.de

The key advantages of the Fmoc-SPPS strategy include:

Orthogonality: The Fmoc group's lability to base allows for the use of acid-labile protecting groups for amino acid side chains, such as tert-butyl (tBu). seplite.com This "orthogonal" approach ensures that the side-chain protecting groups remain intact during the repeated cycles of N-terminal Fmoc deprotection. seplite.comorganic-chemistry.org

Milder Conditions: The use of piperidine for deprotection is less harsh than the strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) used in Boc-SPPS. This makes Fmoc-SPPS more compatible with sensitive or modified amino acids, such as those found in glycoproteins. nih.goviris-biotech.de

Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. nih.gov This allows for real-time monitoring of the deprotection step, ensuring the reaction goes to completion. nih.govseplite.com

The mechanism of Fmoc deprotection involves the abstraction of an acidic proton from the fluorenyl group by the base, followed by a β-elimination to release the free amine of the peptide and dibenzofulvene. embrapa.br

Strategic Integration of this compound into Peptide Chain Elongation

This compound serves as a unique building block in peptide synthesis. chemimpex.com Its structure allows for the introduction of a branch point or a specific conformational constraint within a peptide sequence. The integration process follows the standard Fmoc-SPPS cycle:

Deprotection: The Fmoc group of the resin-bound peptide is removed with piperidine.

Activation and Coupling: The carboxylic acid groups of this compound are activated using a coupling reagent. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium-based reagents such as HBTU, HATU, or HCTU, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. activotec.comcsic.es The activated this compound is then coupled to the free amine of the growing peptide chain on the solid support.

Washing: Excess reagents and byproducts are washed away, preparing the peptide for the next cycle.

The unique structure of iminodipropionic acid allows for subsequent elongation from its two carboxyl groups, enabling the synthesis of branched or cyclic peptides.

Orthogonal Protecting Group Strategies and Compatibility with this compound Derivatives

Orthogonal protecting groups are essential for synthesizing complex peptides with specific modifications. organic-chemistry.org In the context of Fmoc-SPPS, protecting groups are chosen based on their stability to the basic conditions of Fmoc removal and their lability under different, specific conditions.

This compound is compatible with a wide range of side-chain protecting groups that are cleaved by acid, such as:

tert-Butyl (tBu): Used for protecting the side chains of Asp, Glu, Ser, Thr, and Tyr. seplite.com

Trityl (Trt): Commonly used for protecting the side chains of Asn, Gln, and Cys. seplite.compeptide.com

Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and Pentamethylchroman-6-sulfonyl (Pmc): Used for protecting the guanidino group of Arginine. nih.gov

For more complex structures, additional orthogonal protecting groups can be employed. These groups are stable to both the basic conditions of Fmoc removal and the acidic conditions used for final cleavage from the resin. Examples include:

Allyl-based groups (e.g., Alloc): Removed by palladium catalysis. ub.edu

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed by hydrazine. sigmaaldrich.com These are particularly useful for on-resin cyclization or branching.

The choice of protecting groups for the two carboxylic acid functions of iminodipropionic acid itself would depend on the desired synthetic outcome, allowing for selective deprotection and further modification at either site.

Automation and High-Throughput Synthesis Approaches for this compound-Containing Constructs

The repetitive nature of the Fmoc-SPPS cycle makes it highly amenable to automation. beilstein-journals.orgpeptide.com Automated peptide synthesizers perform the sequential steps of deprotection, washing, coupling, and washing in a programmed manner. nih.gov This technology allows for the efficient and reliable synthesis of long and complex peptides, including those incorporating specialized residues like this compound. activotec.com

Key features of automated synthesizers that facilitate this process include:

Precise delivery of reagents and solvents. activotec.com

Inert atmosphere to prevent side reactions. activotec.com

Optional heating to overcome difficult couplings. activotec.com

UV monitoring to ensure complete Fmoc deprotection. nih.gov

High-throughput synthesis platforms enable the parallel synthesis of many different peptide sequences simultaneously. beilstein-journals.org This is invaluable for creating peptide libraries for drug discovery and other research applications. The integration of this compound into these automated and high-throughput workflows allows for the systematic exploration of branched or conformationally constrained peptides.

Mitigation of Undesirable Side Reactions and Impurity Profiling in this compound Synthesis

Several side reactions can occur during Fmoc-SPPS, leading to impurities that can be difficult to remove. iris-biotech.de

Common Side Reactions and Mitigation Strategies:

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. peptide.comiris-biotech.de Particularly prevalent with Proline at the second or third position. | Use of sterically hindered resins like 2-chlorotrityl chloride resin. peptide.com Incorporation of the first two amino acids as a pre-formed dipeptide. peptide.com |

| Aspartimide Formation | Cyclization of an aspartic acid residue, leading to a stable five-membered ring. nih.goviris-biotech.de This can result in chain termination or the formation of β- and D-Asp isomers upon ring opening. peptide.com Occurs in sequences like Asp-Gly, Asp-Asn, or Asp-Ser. nih.gov | Use of bulky protecting groups on the Asp side chain. iris-biotech.de Addition of HOBt or Oxyma to the piperidine deprotection solution. nih.govpeptide.com |

| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. Histidine and Cysteine are particularly susceptible. peptide.com | Use of coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt. americanpeptidesociety.org |

| Piperidinyl-Alanine Formation | Addition of piperidine to dehydroalanine, which can form from a protected Cysteine residue under basic conditions. peptide.comiris-biotech.de | Use of a sterically bulky protecting group like Trityl (Trt) for the Cysteine side chain. peptide.com |

| Oxidation of Methionine | Oxidation of the methionine side chain to its sulfoxide. iris-biotech.de | This is often reversible and can be treated with reagents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) during workup. iris-biotech.de |

During the final cleavage of the peptide from the resin and removal of side-chain protecting groups with strong acid (e.g., TFA), reactive cationic species are generated. sigmaaldrich.com These can modify sensitive residues like Tryptophan, Tyrosine, Methionine, and Cysteine. nih.gov To prevent this, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com

Common Scavengers and Their Targets:

| Scavenger | Target |

| Water | t-butyl cations |

| Triisopropylsilane (TIS) | Trityl and other carbocations |

| 1,2-Ethanedithiol (EDT) | Trityl cations, protects Cysteine |

| Thioanisole | Protects Tryptophan |

A widely used cleavage cocktail is "Reagent K," which consists of TFA, phenol, water, thioanisole, and EDT. nih.gov The specific cocktail is chosen based on the amino acid composition of the peptide. sigmaaldrich.com

Solution-Phase Synthetic Approaches for this compound and its Conjugates

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for large-scale production or for specific synthetic challenges. In SolPPS, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. mdpi.com

The use of this compound in solution-phase synthesis follows the general principles of peptide coupling in solution. The N-terminal Fmoc group provides temporary protection, while the two carboxylic acid groups can be selectively activated for coupling. mdpi.com

Key considerations for solution-phase synthesis include:

Coupling Reagents: Carbodiimides (DCC, DIC) and phosphonium (B103445) (PyBOP) or uronium/aminium (HBTU, HATU) salts are commonly used to facilitate peptide bond formation. americanpeptidesociety.org

Racemization Control: Additives like HOBt or HOAt are crucial to minimize racemization during the activation step. americanpeptidesociety.org

Purification: After each coupling and deprotection step, the product must be purified, typically by extraction, crystallization, or chromatography. This can be more labor-intensive than the simple filtration and washing steps of SPPS. iris-biotech.de

Solubility: Maintaining the solubility of the growing peptide chain in the reaction solvent can be a challenge. google.com

A hybrid approach known as liquid-phase peptide synthesis (LPPS) combines some of the advantages of both solid-phase and solution-phase methods. In LPPS, the growing peptide is attached to a soluble polymer support, allowing for homogeneous reaction conditions while still enabling easier purification by precipitation. mdpi.com this compound can be incorporated into peptides using these solution-based methods, offering an alternative to solid-phase strategies for creating its conjugates.

Sustainable and Eco-Friendly Synthetic Protocols for this compound-Based Compounds

The development of sustainable and eco-friendly synthetic protocols is a paramount objective in modern chemistry, driven by the need to minimize environmental impact and enhance process safety. While specific research focusing exclusively on green synthetic routes for this compound-based compounds is not extensively detailed in current literature, the principles and advancements in sustainable solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy are directly applicable. nih.govcsic.es this compound serves as a versatile building block in peptide synthesis, and therefore, the greening of Fmoc-based methodologies provides a clear framework for its sustainable incorporation into target molecules. chemimpex.com

Key strategies for greener synthesis of compounds based on this compound revolve around minimizing solvent waste, replacing hazardous chemicals, reducing energy consumption, and improving atom economy.

Replacement of Hazardous Solvents

Traditional Fmoc-SPPS protocols rely heavily on polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). nih.govcsic.es These solvents are effective but pose significant health and environmental risks, leading to regulatory scrutiny. Research has focused on identifying viable, greener alternatives that maintain high reaction efficiency. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate have emerged as promising substitutes. rsc.orgbiotage.com Studies have shown that these solvents can effectively replace DMF in both coupling and deprotection steps, yielding products of comparable or even higher purity in some cases. rsc.orgbiotage.com For instance, propylene carbonate has been successfully used for Fmoc-based SPPS on a ChemMatrix resin, demonstrating its potential as a direct replacement for DMF. rsc.org

| Solvent | Classification | Key Findings in Fmoc-SPPS | References |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Hazardous, Conventional | Effective standard solvent but has toxicity concerns. | nih.govcsic.es |

| N-Methyl-2-pyrrolidone (NMP) | Hazardous, Conventional | Commonly used but also faces regulatory pressure due to toxicity. | nih.govcsic.es |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Provides high crude purity and low racemization potential. Performance can be resin-dependent. | biotage.com |

| Cyclopentyl methyl ether (CPME) | Greener Alternative | Less toxic than DMF/NMP. Effective for coupling, but Fmoc-deprotection step may require optimization. | biotage.com |

| Propylene Carbonate | Greener Alternative | Shown to be an effective replacement for DMF in both solution and solid-phase synthesis with comparable yields and purity. | rsc.org |

| PolarClean | Greener Alternative | Used in a 4:1 mixture with water for aqueous SPPS, improving resin swelling and reactant solubility. | nih.gov |

Energy-Efficient and Time-Saving Methodologies

Microwave-assisted solid-phase synthesis has become a cornerstone of green peptide chemistry. The application of microwave energy significantly accelerates both coupling and Fmoc-deprotection reactions, leading to drastically reduced cycle times, improved reaction yields, and the suppression of side reactions like aggregation. sigmaaldrich.cn For Fmoc-based syntheses, microwave irradiation can facilitate complete Fmoc removal in as little as three minutes using reagents like piperazine. google.com This rapid and efficient heating is also beneficial when incorporating specialized building blocks, such as non-natural amino acids, into a peptide sequence. biotage.com

| Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Benefits | References |

|---|---|---|---|---|

| Fmoc-Deprotection | 15-40 minutes | ~3 minutes | Drastic reduction in cycle time, prevents decomposition of sensitive residues. | nih.govsigmaaldrich.cngoogle.com |

| Amino Acid Coupling | ~90 minutes | 2-10 minutes | Increased coupling efficiency, higher yields, overcomes aggregation. | nih.govsigmaaldrich.cnbiotage.com |

| Final Cleavage from Resin | ~2 hours | ~18 minutes | Faster release of the final product from the solid support. | sigmaaldrich.cn |

Waste Reduction via Process Optimization

A major drawback of traditional SPPS is the large volume of solvent waste generated from washing the resin between each coupling and deprotection step. peptide.com An innovative strategy to combat this is "in situ" Fmoc removal. rsc.org In this approach, the deprotection agent (e.g., piperidine or 4-methylpiperidine) is added directly to the coupling reaction mixture once the coupling is complete. peptide.comrsc.org This eliminates the intermediate washing steps. Research has demonstrated that this protocol can reduce solvent consumption by as much as 75%. peptide.comrsc.org

Furthermore, the development of aqueous SPPS represents a significant leap forward. By using water as the reaction solvent, these methods drastically reduce reliance on organic solvents. openaccesspub.org Success in this area has been achieved by using water-dispersible nanoparticles of Fmoc-amino acids or by employing specialized hydrophilic resins (e.g., TentaGel) in combination with green co-solvents like PolarClean. nih.govmdpi.comnih.gov These aqueous methods, often combined with microwave assistance, have proven effective for synthesizing various peptides. nih.gov

Eco-Friendly Reagents and Cleavage Protocols

The final step in Fmoc-SPPS typically involves cleaving the synthesized peptide from the resin and removing side-chain protecting groups with trifluoroacetic acid (TFA). csic.esopnme.com TFA is a per- and polyfluorinated alkyl substance (PFAS) with high environmental persistence, prompting a search for alternatives. opnme.com Emerging research focuses on developing TFA-free cleavage cocktails and alternative linker strategies that allow for the release of the final product under milder, more environmentally benign conditions, further enhancing the green credentials of the entire synthetic process. opnme.compolypeptide.com

Applications in Peptide and Peptidomimetic Design

Synthesis of Architecturally Complex Peptide Constructs

The structure of Fmoc-iminodipropionic acid, with its two carboxylic acid functionalities, makes it a valuable scaffold for initiating the synthesis of branched and structurally diverse peptide constructs. Standard Fmoc/tBu solid-phase peptide synthesis protocols are generally employed, which involve the iterative deprotection of the Fmoc group with a mild base (like piperidine) and subsequent coupling of new Fmoc-protected amino acids. peptide.comaltabioscience.com

While common methods for creating branched or dendritic peptides, such as Multiple Antigen Peptides (MAPs), often utilize a poly-lysine core where branching occurs at the α- and ε-amino groups, this compound offers an alternative foundational scaffold. mdpi.com By anchoring this molecule to a resin, its two free carboxyl groups can serve as initiation points for the simultaneous synthesis of two identical or different peptide chains.

This approach allows for the creation of Y-shaped or simple dendritic structures. After the initial coupling of this compound, the synthesis proceeds by elongating two peptide chains from its core. This method provides precise control over the structure of the resulting branched peptide. Although specific research detailing extensive use of this compound for large dendrimers is not widely documented, its structure is inherently suited for creating simple, well-defined branched peptides.

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. nih.govresearchgate.net this compound can be incorporated into peptide sequences to act as a linker or scaffold to facilitate cyclization.

When used as a linker, the compound can be introduced into the peptide chain during solid-phase synthesis. After the linear peptide is assembled, the two carboxylic acid groups of the iminodipropionic acid moiety can be coupled with two amino groups within the peptide sequence (e.g., the N-terminal amine and a lysine (B10760008) side-chain amine) to form a cyclic structure. This strategy creates a defined loop or bridge, constraining the peptide's conformation. The synthesis of such complex cyclic structures often involves orthogonal protecting groups that can be selectively removed to allow for on-resin cyclization. nih.gov

Post-translational modifications (PTMs) are crucial for protein function, and creating synthetic peptides that mimic these modifications is a key area of chemical biology. nih.govnih.gov While there is limited direct evidence of this compound being used to mimic a specific natural PTM, its structure can be used to introduce non-natural modifications or scaffolds that emulate the structural effects of PTMs. For instance, the iminodipropionic acid core can introduce a specific bend or turn in a peptide backbone, potentially mimicking the conformational changes induced by modifications like phosphorylation or glycosylation. nih.govrsc.org The synthesis of such modified peptides benefits from the mild conditions of Fmoc chemistry, which are compatible with a wide range of sensitive functional groups. altabioscience.com

Design Principles for Bioactive Peptides and Pharmaceutical Leads

The design of peptide-based therapeutics often involves creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as stability against enzymatic degradation. researchgate.netnih.gov The incorporation of non-natural building blocks like iminodipropionic acid is a key strategy in peptidomimetic design. nih.gov

The iminodipropionic acid scaffold can be used to:

Constrain Conformation: By introducing a rigid or semi-rigid linking element, it can lock a peptide into its bioactive conformation, enhancing its binding affinity to a biological target.

Increase Proteolytic Stability: The non-standard secondary amine and linkages are not recognized by proteases, which typically cleave natural amide bonds. This can significantly increase the peptide's half-life in biological systems.

Serve as a Scaffold for Pharmacophores: The two arms of the iminodipropionic acid can be used to present key amino acid side chains (pharmacophores) in a specific spatial orientation, mimicking the binding epitope of a larger protein. nih.gov This is a fundamental principle in the rational design of small-molecule and peptidomimetic drugs that target protein-protein interactions. researchgate.net

The development of such pharmaceutical leads relies on a deep understanding of the target's structure and the key interactions that govern binding. Computational modeling and structural analysis are often used in conjunction with synthetic chemistry to design and optimize peptidomimetics built upon scaffolds like iminodipropionic acid.

Integration in Bioconjugation Chemistry

Fmoc-Iminodipropionic Acid as a Chemical Handle for Bioconjugation

The structure of this compound makes it an ideal chemical handle or scaffold for creating multimeric and branched biomolecules. A chemical handle in bioconjugation is a functional group introduced into a molecule to serve as a specific point for covalent attachment. spirochem.combionordika.no The two carboxylic acid groups of iminodipropionic acid can act as attachment points for different molecular entities, while the Fmoc-protected amine allows for its seamless incorporation into standard peptide synthesis workflows. chemimpex.comseplite.com

This scaffolding capability has been exploited to synthesize peptide dimers and tetramers. researchgate.net By using the iminodipropionic acid core, multiple copies of a peptide ligand can be assembled, which can lead to enhanced binding affinity and selectivity for a biological target—a phenomenon known as the multivalent effect. researchgate.netnih.gov Furthermore, iminodipropionic acid derivatives have been used as dendritic building blocks, or dendrons, to construct highly branched macromolecules known as glycodendrimers, which are used to study carbohydrate-protein interactions. nih.govresearchgate.net The divergent synthesis approach allows for the exponential growth of such structures from a central core. researchgate.net

Site-selective modification is crucial for producing homogeneous bioconjugates with consistent properties and predictable biological activity. nih.govcam.ac.uknih.gov this compound facilitates this precision through its application in Fmoc/tBu solid-phase peptide synthesis (SPPS). seplite.com This strategy is considered orthogonal, meaning the protecting groups (the base-labile Fmoc group and the acid-labile side-chain protecting groups like t-Butyl) can be removed under different conditions without affecting each other. seplite.comnih.gov

During SPPS, this compound can be coupled to a growing peptide chain on a solid support. iris-biotech.decsic.es After its incorporation, the Fmoc group is removed with a mild base (commonly piperidine) to allow for further elongation of the peptide chain from the secondary amine. seplite.com The two carboxylic acid functionalities of the iminodipropionic acid moiety remain available for subsequent, specific modifications. This allows for the creation of branched peptides or the attachment of two different molecules, such as a fluorescent dye and a targeting ligand, at a single, defined point in the peptide sequence. beilstein-journals.orgnih.gov This method provides a high degree of control compared to strategies that target naturally occurring amino acids like lysine (B10760008) or cysteine, which may be present in multiple locations on a protein, leading to heterogeneous products. cam.ac.uknih.govmdpi.com

The ability to create precisely structured bioconjugates using this compound has led to significant advances in the design of research tools and therapeutic agents. chemimpex.comchemimpex.com

Research Probes: this compound and similar linkers are integral to the synthesis of sophisticated molecular probes for biological research. beilstein-journals.org For instance, they can be used as a scaffold to attach both a targeting molecule (like a peptide that binds to a specific cell receptor) and a reporter molecule (like a fluorescent dye). beilstein-journals.orgbeilstein-journals.org This creates a targeted probe that can be used in applications such as fluorescence-guided intra-operative imaging to visualize cancer cells. beilstein-journals.orgbeilstein-journals.org The linker ensures that the different components are held in a specific orientation, which can be critical for their function.

Targeted Delivery Systems: In therapeutic applications, this compound serves as a core component in the design of targeted drug delivery systems. chemimpex.commdpi.com These systems aim to deliver a therapeutic payload specifically to diseased cells, minimizing side effects on healthy tissue. mdpi.com

Peptide-Oligonucleotide Conjugates (POCs): this compound can be used in the stepwise, solid-phase synthesis of POCs, which link a therapeutic oligonucleotide (like an antisense agent or siRNA) to a cell-penetrating peptide. csic.esmdpi.com The peptide moiety enhances the cellular uptake of the oligonucleotide, improving its therapeutic efficacy. csic.esmdpi.com

Radiopharmaceutical Design: The dicarboxylic acid structure of iminodipropionic acid makes it and its analogs suitable for chelating radiometals. This has been explored for creating peptide-based radiopharmaceuticals for PET imaging, where a targeting peptide directs the radiolabel to a specific tissue, such as a tumor. researchgate.net

Nanoparticle Systems: Iminodipropionic acid has been used as a metal-affinity ligand on the surface of nanoparticles. google.com These functionalized nanoparticles can be loaded with therapeutic agents, such as cytokines, for targeted cancer therapy. google.com The self-assembly of Fmoc-dipeptides into hydrogels also represents a promising strategy for creating nanocarrier drug delivery systems. mdpi.com

Table 2: Examples of Bioconjugates Utilizing Iminodipropionic Acid Scaffolds

| Bioconjugate Type | Application | Key Feature | Reference(s) |

|---|---|---|---|

| Peptide Dimers/Tetramers | Enhanced Receptor Targeting | Multivalent presentation of ligands | researchgate.net |

| Glycodendrimers | Study of Carbohydrate Interactions | Branched scaffold for multivalent sugar display | nih.gov |

| Fluorescent Probes | Cancer Imaging | Scaffold for dual-labeling with targeting ligand and dye | beilstein-journals.orgbeilstein-journals.org |

| Peptide-Oligonucleotide Conjugates | Gene Therapy / Antisense | Linker to improve cellular uptake of nucleic acids | csic.esmdpi.com |

| Radiolabeled Peptides | PET Imaging | Chelating core for radiometals | researchgate.net |

| Functionalized Nanoparticles | Targeted Cancer Therapy | Metal-affinity tag for loading therapeutics | google.com |

Role in Advanced Materials Science and Supramolecular Assemblies

Fmoc-Iminodipropionic Acid in the Fabrication of Functionalized Polymeric Materials

The incorporation of this compound and its derivatives into polymeric structures allows for the creation of materials with specific, pre-designed functionalities. chemimpex.com These materials are finding applications in diverse areas such as sensors, specialized coatings, and biomedical devices. chemimpex.com One strategy involves using iminodipropionic acid as a ligand within a polymer coating. For example, it can function as a metal-affinity ligand in particles designed for therapeutic applications, demonstrating its utility in creating functional surfaces on polymeric and liposomal nanoparticles. google.com

The functionalization can occur through various synthetic routes. Polymers can be built using monomers that already contain the iminodipropionic acid moiety, or the functional group can be introduced after polymerization. Post-polymerization modification is a common technique where reactive sites on a polymer backbone are used to attach molecules like iminodipropionic acid. sigmaaldrich.com This approach allows for the introduction of precise functionalities, such as the dual carboxylic acid groups that can be used for further conjugation or to alter the polymer's solubility and binding properties. The Fmoc group serves as a temporary protecting group for an amine, which can be selectively removed to allow for further reactions at a specific site in the polymer structure. sigmaaldrich.com

Self-Assembly Phenomena of Fmoc-Modified Molecular Building Blocks

The Fmoc group is a powerful driver of molecular self-assembly. rsc.org When attached to amino acids or peptide-like structures, the bulky, aromatic, and hydrophobic Fmoc moiety promotes the spontaneous organization of these building blocks into ordered, supramolecular structures. rsc.orgnih.gov This process is primarily governed by a combination of non-covalent interactions, including π-π stacking between the fluorenyl rings, hydrogen bonding between the peptide backbones, and hydrophobic forces. nih.govmdpi.com

Research on a wide range of Fmoc-amino acids has shown their ability to form various nanostructures, such as nanofibers, ribbons, nanotubes, and hydrogels. nih.govnih.gov For instance, Fmoc-phenylalanine is known to self-assemble into stable hydrogels composed of long fibrillar aggregates. nih.gov The specific morphology of the resulting structure is highly dependent on the nature of the amino acid side chain, the pH, and the solvent conditions. nih.govrsc.org The principles observed with these simpler Fmoc-amino acids are directly applicable to more complex building blocks like this compound, which can participate in similar self-organizing systems.

Dendrimeric Architectures Derived from this compound

Dendrimers are perfectly branched, three-dimensional macromolecules with a high density of functional groups on their surface. nih.govmdpi.com Their well-defined architecture makes them ideal candidates for applications in drug delivery and biomedical imaging. nih.govnih.gov this compound is a suitable building block for the divergent synthesis of dendrimers. In this method, successive generations of monomers are added to a central core, with each monomer adding new branching points. researchgate.net

With its two carboxylic acid groups and an Fmoc-protected amine, this compound can be used to create a 1→2 branching motif. The carboxylic acid groups can be activated to react with amine-terminated cores or dendrons. Following this coupling step, the Fmoc group is removed, typically with piperidine (B6355638), to expose a new primary amine. mdpi.com This amine then serves as the reaction site for the next generation of building blocks, allowing for the controlled, layer-by-layer growth of the dendrimer.

Decorating the surface of dendrimers with peptides can impart biological activity, creating protein mimetics or targeted therapeutic agents. nih.gov Fmoc solid-phase peptide synthesis (SPPS) is a standard method for constructing these complex molecules. unimi.it In one approach, the dendrimer itself acts as the solid support or core, and peptides are synthesized directly on its surface functional groups. mdpi.com

Alternatively, a convergent approach involves synthesizing peptides separately and then attaching them to the dendrimer periphery. uq.edu.au This requires efficient and chemoselective ligation reactions to ensure the formation of a well-defined product. nih.gov Several powerful ligation techniques have been adapted for this purpose.

Table 1: Ligation Chemistries for Peptide-Dendrimer Conjugation

| Ligation Chemistry | Reacting Groups | Key Features |

| CuAAC (Click Chemistry) | Alkyne and Azide | High efficiency and selectivity; can be performed under mild, aqueous conditions. unimi.ituq.edu.au |

| Oxime Ligation | Aminooxy and Aldehyde/Ketone | Forms a stable oxime bond; widely used for conjugating unprotected peptides. uq.edu.au |

| Thioether Ligation | Thiol and Chloroacetyl | Forms a stable thioether bond; allows for site-specific conjugation via a cysteine residue. uq.edu.au |

| Thiazolidine Formation | N-terminal Cysteine and Aldehyde | Rapid and high-yielding reaction under acidic conditions. uq.edu.au |

The high density of functional groups on the exterior of a dendrimer provides a versatile platform for tailoring its surface properties. nih.govnih.gov By choosing appropriate surface groups, it is possible to control the dendrimer's solubility, charge, and interactions with biological systems. mdpi.com

Using a building block like this compound in dendrimer synthesis results in a surface that, after the final Fmoc deprotection, is rich in primary amine groups. These amines can be further functionalized in numerous ways. For example, they can be pegylated (attaching polyethylene (B3416737) glycol chains) to improve solubility and circulation time in biological systems. uq.edu.au They can also be conjugated to targeting ligands, such as antibodies or specific peptides, to direct the dendrimer to particular cell types, enhancing efficacy and reducing off-target effects. nih.govnih.gov This precise control over surface chemistry is a key advantage of using dendrimers in biomedical applications. nih.gov Studies have shown that increasing the number of peptide ligands on a dendrimer surface can significantly enhance its biological activity. unimi.it

Supramolecular Organization of this compound Derivatives

The principles of self-assembly driven by the Fmoc group apply directly to derivatives of this compound. The supramolecular organization of these molecules is dictated by a balance of intermolecular forces. mdpi.com The aromatic Fmoc groups drive assembly through π-π stacking, while the carboxylic acid and amide functionalities participate in extensive hydrogen bonding networks. nih.gov

The resulting structures can form hydrogels, which are 3D networks of self-assembled nanofibers that entrap large amounts of water. mdpi.com The properties of these gels, such as their stiffness and morphology, can be tuned by co-assembling two or more different Fmoc-amino acid derivatives. mdpi.com This co-assembly can lead to more stable structures with improved rheological properties compared to gels made from a single component. mdpi.com Circular dichroism (CD) spectroscopy is often used to confirm the formation of ordered 3D structures, where negative peaks can indicate hierarchical organization. mdpi.com

Hierarchical self-assembly is a process where simple molecular building blocks first organize into primary nanostructures, which then associate to form larger, more complex architectures. frontiersin.org This bottom-up approach is common in biological systems, such as the formation of the cytoskeleton from protein monomers. frontiersin.org

In systems involving Fmoc-modified building blocks, the initial step is the formation of primary structures like tapes or ribbons, driven by hydrogen bonding and π-π stacking. nih.govrsc.org These primary assemblies then twist and bundle together to form thicker nanofibers. Finally, these nanofibers entangle to create a three-dimensional network, often resulting in the formation of a self-supporting hydrogel. rsc.orgfrontiersin.org The specific pathway of assembly and the final morphology are sensitive to subtle changes in the molecular structure of the building block, such as the functionality of the terminal amino acid residue. rsc.org This multi-level organization allows for the creation of materials with complex structures and functions from remarkably simple starting molecules. nih.gov

Engineering Supramolecular Interactions for Responsive Materials

The strategic use of this compound in advanced materials science hinges on its inherent ability to participate in and direct the formation of supramolecular assemblies. These non-covalent structures are of significant interest for creating "smart" materials that can respond to external environmental changes. The unique architecture of this compound, which combines the hydrophobic, aromatic fluorenylmethoxycarbonyl (Fmoc) group with the hydrophilic and pH-sensitive iminodipropionic acid core, provides a powerful toolkit for engineering these responsive systems.

The formation of such advanced materials is primarily governed by a balance of non-covalent interactions. The large, planar Fmoc group is well-known for its propensity to form strong π-π stacking interactions, which often serve as the primary driving force for the self-assembly of Fmoc-amino acid derivatives into ordered nanostructures like fibers, ribbons, and sheets. rsc.orgmdpi.com These interactions are crucial for the initial aggregation of the molecules.

Complementing the π-π stacking are hydrogen bonding capabilities. While the iminodipropionic acid moiety lacks the amide protons typically involved in the β-sheet formation seen in Fmoc-dipeptides, its two carboxylic acid groups can act as potent hydrogen bond donors and acceptors. researchgate.netrsc.org This allows for the formation of extensive hydrogen-bonded networks that stabilize the supramolecular structure.

A key feature of materials incorporating this compound is their responsiveness to pH. rsc.orgnih.gov The iminodipropionic acid core contains a tertiary amine and two carboxylic acid groups, making it highly sensitive to changes in the acidity or basicity of the surrounding environment. mdpi.com At low pH values, the carboxylic acid groups are protonated and neutral, while the tertiary amine is protonated and positively charged. As the pH increases, the carboxylic acid groups deprotonate to form carboxylates, introducing negative charges. This pH-dependent ionization dramatically alters the electrostatic interactions and hydrogen bonding patterns within the supramolecular assembly.

This change in ionization state can be harnessed to trigger macroscopic changes in the material, such as a sol-gel transition. mdpi.comrsc.org For instance, a solution of this compound derivatives might remain in a liquid state (sol) at a pH where electrostatic repulsion between charged groups prevents aggregation. A shift in pH can neutralize these charges, reducing repulsion and allowing the π-π stacking and hydrogen bonding forces to dominate, leading to the self-assembly of nanofibers that entangle to form a stable, water-trapping network (hydrogel). nih.govmdpi.com This transition is often reversible, allowing the material to switch between sol and gel states in response to pH cycling. Such pH-responsive hydrogels are promising for applications in controlled drug delivery, where a change in the physiological pH could trigger the release of an encapsulated therapeutic agent. mdpi.commdpi.com

The mechanical properties and stability of these responsive materials can be finely tuned. By co-assembling this compound with other Fmoc-amino acids or peptides, it is possible to create mixed-component hydrogels with enhanced characteristics. nih.gov The introduction of different functional groups allows for the modulation of the intermolecular forces, leading to changes in fiber morphology, network density, and, consequently, the rigidity and stability of the resulting gel. researchgate.netnih.gov

Detailed research findings on the specific self-assembly of this compound alone into responsive materials are limited in publicly available literature. However, based on the well-understood principles of Fmoc-driven self-assembly and the inherent pH-sensitivity of the iminodipropionic acid core, its potential as a building block for engineering sophisticated, stimuli-responsive supramolecular materials is clear.

| Feature | Description | Key Interactions | Stimulus |

| Self-Assembly Driver | The aromatic Fmoc group promotes molecular aggregation. | π-π Stacking | Concentration, Solvent |

| Network Stabilization | Carboxylic acid groups form intermolecular connections. | Hydrogen Bonding | pH, Temperature |

| Responsiveness | Ionization state of the iminodipropionic acid core changes with pH. | Electrostatic Repulsion/Attraction | pH |

| Material Outcome | Formation of nanofibrous networks that can entrap solvents. | Entanglement of self-assembled fibers | pH, Temperature |

Emerging Research Frontiers and Future Directions

The unique structural characteristics of Fmoc-iminodipropionic acid, featuring a secondary amine backbone and two carboxylic acid moieties, along with the crucial fluorenylmethoxycarbonyl (Fmoc) protecting group, position it as a valuable molecule in various advanced research fields. chemimpex.com Its utility extends beyond standard peptide synthesis, opening up new avenues in neurochemical research, analytical chemistry, and computational science.

Q & A

Q. What are the optimal conditions for incorporating Fmoc-iminodipropionic acid into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically anchored to 2-chlorotrityl chloride resin using 0.6 equivalents of the amino acid per mmol resin in dichloromethane (DCM) or dichloroethane (DCE), with diisopropylethylamine (DIEA) as a base. This achieves high esterification yields within 25 minutes at room temperature without byproducts, even for sensitive residues like Asn/Gln . For cleavage, AcOH/TFE/DCM (1:1:8) quantitatively releases peptides within 15–60 minutes under mild conditions, preserving acid-labile protecting groups . Coupling reagents such as Oxyma esters or carbodiimides (e.g., DIC) are recommended to minimize racemization .

Q. How does the solubility of this compound influence experimental design in peptide synthesis?

- Methodological Answer : Solubility challenges in polar solvents (e.g., DMF) can be mitigated by preparing concentrated stock solutions in DMSO (10–50 mg/mL). Pre-activation with coupling reagents or adjusting solvent polarity (e.g., adding NMP) improves reaction efficiency. Precipitation during synthesis may require iterative solvent optimization or temperature control .

Q. What are the advantages of Fmoc-based protection for iminodipropionic acid compared to Boc or other groups?

- Methodological Answer : The Fmoc group offers orthogonal deprotection using mild bases (e.g., 20% piperidine in DMF), avoiding harsh acidic conditions that might hydrolyze iminodipropionic acid’s ester linkages. This compatibility with acid-sensitive residues (e.g., Trp, Met) ensures broader applicability in SPPS .

Advanced Research Questions

Q. How does this compound enhance enzymatic studies, such as nucleotide incorporation by HIV-1 reverse transcriptase?

- Methodological Answer : Iminodipropionic acid serves as a superior leaving group in phosphoramidate nucleotides (e.g., IDP-dAMP), achieving 91% single-nucleotide incorporation at 50 µM substrate concentration. Kinetic studies show improved elongation efficiency compared to iminodiacetic acid (IDA)-based analogs, attributed to reduced steric hindrance and enhanced nucleophile compatibility. Researchers should validate incorporation rates via PAGE or MALDI-TOF and optimize enzyme-to-substrate ratios to minimize misincorporation .

Q. What strategies resolve discrepancies in coupling efficiency when synthesizing peptides with this compound?

- Methodological Answer : Discrepancies often arise from steric hindrance or poor solvation. Strategies include:

Q. How can side reactions during this compound synthesis be systematically analyzed and mitigated?

- Methodological Answer : Byproducts (e.g., diketopiperazine formation or aspartimide formation) are analyzed via LC-MS or NMR. Mitigation involves:

- Using orthogonal side-chain protection (e.g., trityl or ivDde groups) for carboxylate moieties .

- Incorporating additives like HOBt or Oxyma to suppress racemization .

- Optimizing resin swelling with DCM prior to synthesis to ensure uniform reagent access .

Q. What analytical methods are critical for characterizing this compound-containing peptides?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with C18 columns and UV detection at 260 nm (Fmoc absorbance) .

- Structural Confirmation : MALDI-TOF or ESI-MS for molecular weight validation; tandem MS for sequence verification.

- Stability Studies : Incubate peptides under physiological conditions (pH 7.4, 37°C) and monitor degradation via SEC or CE .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the efficiency of this compound as a leaving group in nucleotide analogs?

- Methodological Answer : Contradictions may arise from enzyme source variability (e.g., HIV-1 RT vs. bacterial polymerases) or substrate design (e.g., phosphonate vs. phosphate linkages). Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.